![molecular formula C19H17N3O4 B2680918 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 1251612-29-9](/img/structure/B2680918.png)
4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one” is a complex organic molecule that contains several functional groups and rings, including a methoxyphenyl group, an oxadiazole ring, and a benzoxazinone ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system. The oxadiazole ring and the benzoxazinone ring are aromatic, contributing to the overall stability of the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the methoxy group could undergo demethylation, and the oxadiazole ring could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar functional groups, the overall molecular size and shape, and the degree of conjugation could influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Antimicrobial and Nematocidal Activities
- Synthesis and Antimicrobial Activities : Novel 1,2,4-triazole derivatives, including those structurally related to the specified compound, have been synthesized and found to possess moderate to good antimicrobial activities against various test microorganisms. These derivatives serve as potential leads for developing new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2010).
- Nematocidal Activity : A series of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, similar in structure to the compound , demonstrated good nematocidal activity against Bursaphelenchus xylophilus, suggesting potential as lead compounds for nematicide development (Dan Liu, Zhengxing Wang, Jingjing Zhou, Xiuhai Gan, 2022).
Structural and Synthetic Applications
- Crystal Structure Studies : The structural elucidation of novel piperazine derivatives, including those with the 1,2,4-oxadiazolyl moiety, has been performed, contributing to the understanding of molecular interactions and design principles for new compounds with potential biological activities (K. Kumara, K. Harish, Naveen Shivalingegowda, H. C. Tandon, K. Mohana, N. K. Lokanath, 2017).
- Synthetic Methodologies : Research has focused on developing new general methods for synthesizing functionalized 4H-1,2-benzoxazine derivatives, highlighting the versatility of compounds with the 1,2-benzoxazinone structure as precursors for oxygen-functionalized aromatic compounds, which could have various chemical and biological applications (Satoshi Nakamura, M. Uchiyama, T. Ohwada, 2003).
Antioxidant Activities
- Antioxidant Activity Evaluation : A series of new 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives were screened for their antioxidant activity, showing that such derivatives could serve as effective radical scavengers, indicating potential therapeutic or protective roles against oxidative stress-related damage (L. Mallesha, K. Harish, K. Mohana, N. D. Rekha, 2014).
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Studies could also be conducted to explore its potential applications in areas such as medicinal chemistry, materials science, or as a building block for the synthesis of more complex molecules .
properties
IUPAC Name |
4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-12-3-8-15-16(9-12)25-11-18(23)22(15)10-17-20-19(21-26-17)13-4-6-14(24-2)7-5-13/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVODDHWGSCRFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-aminophenyl)-3-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2680836.png)
![3-Benzoyl-6-ethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2680837.png)

![[4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-chlorobenzoate](/img/structure/B2680839.png)
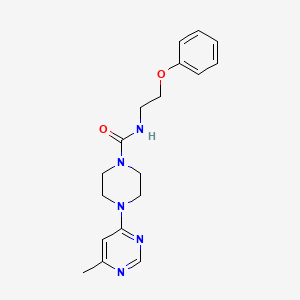
![4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(cyclohexen-1-yl)ethyl]butanamide](/img/structure/B2680842.png)
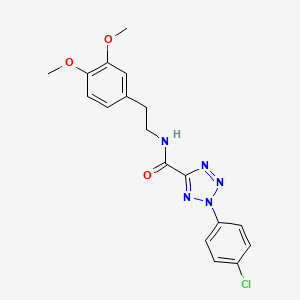
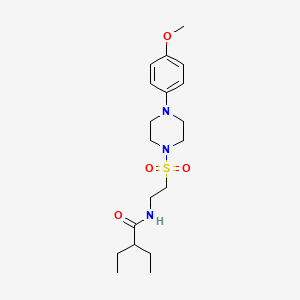
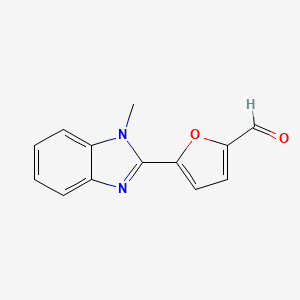
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2680852.png)
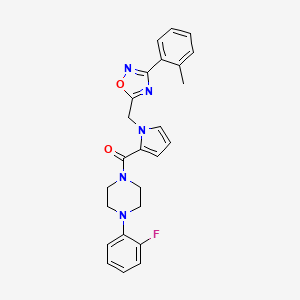
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-fluorobenzamide hydrochloride](/img/structure/B2680855.png)
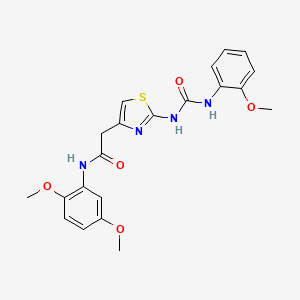
![5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2680858.png)